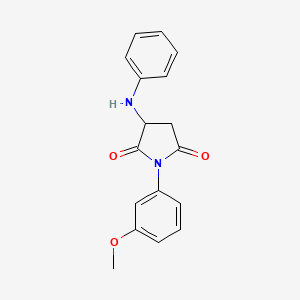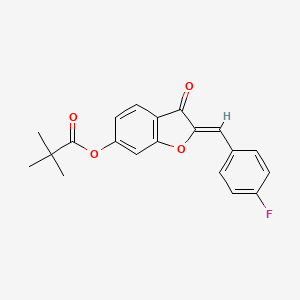![molecular formula C25H27ClN4 B12204586 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204586.png)
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Substitution reactions: Introduction of tert-butyl, chlorophenyl, and ethylphenyl groups through various substitution reactions.
Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly on the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to favor the desired reaction pathway .
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include other phenylpyrazoles and pyrazolopyrimidines. These compounds share structural similarities but may differ in their specific substituents and resulting properties. For instance:
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: Similar in structure but with different substituents, leading to variations in biological activity and applications.
3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone: Another related compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H27ClN4 |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H27ClN4/c1-6-17-7-13-20(14-8-17)27-22-15-21(25(3,4)5)28-24-23(16(2)29-30(22)24)18-9-11-19(26)12-10-18/h7-15,27H,6H2,1-5H3 |
InChI Key |
INZJXDJTPUZNNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2,5-Dichlorophenyl)furan-2-yl]-5-(thiophen-2-yl)-1,3-oxazole](/img/structure/B12204512.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12204516.png)
![3-(1H-benzimidazol-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B12204521.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12204523.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-(3-bromo-phenyl)-methanone](/img/structure/B12204529.png)

![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B12204534.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12204535.png)
![3-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12204536.png)
![1-(4-Fluorophenyl)-2-({5-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12204538.png)
![5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204546.png)
![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12204553.png)


